Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of difluoromethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent esterification to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-amino-1-(chloromethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-amino-1-(bromomethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H7F2N3O2 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
methyl 4-amino-1-(difluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C6H7F2N3O2/c1-13-5(12)4-3(9)2-11(10-4)6(7)8/h2,6H,9H2,1H3 |
InChI Key |
NIDNZBIVWSNHNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)C(F)F |
Origin of Product |
United States |
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